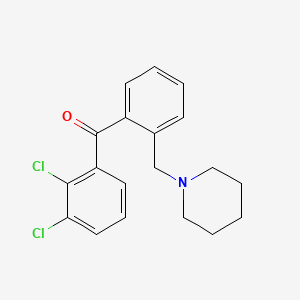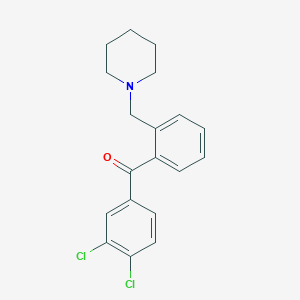
3-(2-Methoxyphenyl)-2'-methylpropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxyphenyl)-2'-methylpropiophenone is a synthetic phenolic compound that has a wide range of applications in scientific research. It is a versatile compound with a number of different uses, ranging from medicinal to industrial. It is also known by its chemical name, 2-methoxy-3-hydroxypropyl-2'-methylpropiophenone, and by its IUPAC name, 4-methoxy-3-(2-methyl-2-propenyl)phenol. This compound has a number of unique properties that make it ideal for use in a variety of scientific research studies.
Wissenschaftliche Forschungsanwendungen
1. Palladium-Catalyzed Arylation Reactions
3-(2-Methoxyphenyl)-2'-methylpropiophenone has been explored in the context of palladium-catalyzed reactions. Wakui et al. (2004) demonstrated that 2-hydroxy-2-methylpropiophenone, a related compound, undergoes multiple arylation via C-C and C-H bond cleavages in the presence of a palladium catalyst, producing tetraarylethanes and isochroman-3-ones (Wakui et al., 2004).
2. Steroid Compound Synthesis
Nazarov and Zavyalov (1956) explored the synthesis of steroid compounds using derivatives similar to 3-(2-Methoxyphenyl)-2'-methylpropiophenone. They demonstrated the conversion of 3-dimethylamino-4'-methoxypropiophenone into bicyclic triketones and enol acetates, illustrating its utility in synthesizing complex organic molecules (Nazarov & Zavyalov, 1956).
3. Synthesis of Analgesic Compounds
Occelli et al. (1985) studied the synthesis of analgesic compounds using derivatives of 3-aminopropiophenone, a structurally similar compound to 3-(2-Methoxyphenyl)-2'-methylpropiophenone. They prepared various oximes and semicarbazones to assess their analgesic activities, demonstrating its potential in pharmaceutical applications (Occelli et al., 1985).
4. Molecular Interaction Studies
Gluziński et al. (1991) conducted structural and spectral studies on derivatives of 1-phenyl-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones, compounds with structural similarities to 3-(2-Methoxyphenyl)-2'-methylpropiophenone. Their research involved X-ray diffraction and NMR studies, contributing to the understanding of molecular interactions in complex organic compounds (Gluziński et al., 1991).
5. Electrophilic Cyclization Reactions
Recchi et al. (2020) investigated the selenium-promoted electrophilic cyclization of arylpropiolamides, leading to the synthesis of organoselenyl spiro trienones. Their work involved using N-(2-methoxyphenyl)-N-methyl-3-phenylpropiolamides, showcasing the compound's role in synthesizing structurally complex molecules (Recchi et al., 2020).
6. Development of Chemosensors
Purkait et al. (2018) developed a multi-responsive vanilinyl-p-cresol diformyl Schiff base fluorescent chemosensor for detecting metal ions and iodine. This research highlights the potential of compounds like 3-(2-Methoxyphenyl)-2'-methylpropiophenone in creating sensitive and specific sensors for various applications (Purkait et al., 2018).
Eigenschaften
IUPAC Name |
3-(2-methoxyphenyl)-1-(2-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-13-7-3-5-9-15(13)16(18)12-11-14-8-4-6-10-17(14)19-2/h3-10H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFSRVDDWCEWER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCC2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644158 |
Source


|
| Record name | 3-(2-Methoxyphenyl)-1-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-2'-methylpropiophenone | |
CAS RN |
898769-59-0 |
Source


|
| Record name | 3-(2-Methoxyphenyl)-1-(2-methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methoxyphenyl)-1-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-methoxy benzophenone](/img/structure/B1360459.png)
![2,5-Dimethyl-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1360461.png)
![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,6-dimethylphenyl)methanone](/img/structure/B1360462.png)
![(3,5-Dimethylphenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone](/img/structure/B1360464.png)
![Ethyl 8-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1360466.png)